N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide
Description
N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide is a benzamide derivative featuring a 2,4,6-trimethyl-substituted aromatic ring and a branched alkyl chain containing hydroxyl and methoxy groups.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(4,18)9-19-5/h6-7,18H,8-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCXYFRIXSGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(COC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and similar benzamide derivatives:
Key Observations :
- Aromatic Ring : The target’s 2,4,6-trimethyl substitution contrasts with the electron-withdrawing nitro groups in and electron-donating methoxy groups in . This affects electronic properties, solubility, and reactivity.
- Alkyl Chain : The hydroxyl and methoxy groups in the target compound provide hydrogen-bonding capacity, similar to ’s N,O-bidentate ligand. However, the branched methyl group in the target may enhance steric hindrance compared to linear chains in analogues like .
Physicochemical Properties
- Melting Points : ’s iodo-methoxy analogue melts at 97–99°C, suggesting moderate crystallinity. The target compound’s hydroxyl group may lower the melting point due to increased hydrogen bonding .
- Solubility : The trimethylbenzamide core (target) is more hydrophobic than ’s trimethoxybenzamide, which has higher polarity. Conversely, ’s trinitro derivative exhibits poor solubility in organic solvents due to nitro groups .
- Spectroscopy :
Q & A
What are the optimal synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide, and what reaction conditions maximize yield?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use coupling agents (e.g., HATU, DCC) under inert conditions. Steric hindrance from the 2,4,6-trimethylbenzamide group requires elevated temperatures (60–80°C) and polar aprotic solvents like DMF or THF to enhance reactivity .
- Hydroxy/methoxy functionalization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before introducing methoxy substituents via nucleophilic substitution. Deprotection with tetrabutylammonium fluoride (TBAF) ensures high regioselectivity .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column resolves sterically hindered byproducts.
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